molecular formula C10H17NO B14486128 [(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol CAS No. 65266-34-4

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol

Katalognummer: B14486128
CAS-Nummer: 65266-34-4
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: GAFZBOMPQVRGKU-SMILAEQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,5R)-5-Ethenyl-1-azabicyclo[222]octan-2-yl]methanol is a compound with a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol typically involves the use of specific starting materials and reagents. One common method involves the reaction of a suitable bicyclic precursor with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further use.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: A related compound with similar structural features but different functional groups.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure but similar biological activity.

Uniqueness

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol is unique due to its specific bicyclic structure and the presence of an ethenyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

65266-34-4

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9?,10-/m0/s1

InChI-Schlüssel

GAFZBOMPQVRGKU-SMILAEQMSA-N

Isomerische SMILES

C=C[C@H]1CN2CCC1C[C@H]2CO

Kanonische SMILES

C=CC1CN2CCC1CC2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.